(4-iodobutyl)Benzene CAS number and spectral data
(4-iodobutyl)Benzene CAS number and spectral data
[1]
Executive Summary & Compound Identity
(4-Iodobutyl)benzene is a versatile alkylating agent and building block used extensively in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers. Its primary utility lies in the clean nucleophilic substitution of the iodide leaving group, allowing for the precise attachment of a phenylbutyl moiety to pharmacophores.
Chemical Identity Table
| Property | Detail |
| Chemical Name | (4-Iodobutyl)benzene |
| CAS Registry Number | 64283-87-0 |
| Synonyms | 1-iodo-4-phenylbutane; Benzene, (4-iodobutyl)- |
| Molecular Formula | |
| Molecular Weight | 260.12 g/mol |
| SMILES | C1=CC=C(C=C1)CCCCI |
| Appearance | Colorless to pale yellow liquid (darkens on storage) |
| Solubility | Soluble in DCM, |
Synthesis & Methodology
The most reliable laboratory synthesis involves the conversion of 4-phenyl-1-butanol to the iodide.[1] This route is preferred over direct Friedel-Crafts alkylation with diiodobutane due to the formation of inseparable byproducts.[1]
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the logical flow from commodity starting materials to the target iodide.
Figure 1: Step-wise synthetic pathway from benzene to (4-iodobutyl)benzene.[1]
Detailed Protocol: Appel Reaction
Objective: Convert 4-phenyl-1-butanol to (4-iodobutyl)benzene.
-
Reagents: 4-Phenyl-1-butanol (1.0 eq), Triphenylphosphine (
, 1.2 eq), Imidazole (1.5 eq), Iodine ( , 1.2 eq), Dichloromethane (DCM, anhydrous). -
Setup: Flame-dried round-bottom flask under inert atmosphere (
or Ar). -
Procedure:
-
Dissolve
and imidazole in anhydrous DCM at 0°C. -
Add iodine portion-wise. The solution will turn dark brown then fade to yellow/orange as the phosphonium salt forms.
-
Add 4-phenyl-1-butanol dropwise.[1]
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
-
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear). Extract with DCM. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Note: The product is less polar than the alcohol and will elute significantly faster (High
in non-polar solvents).
-
Spectral Characterization
Accurate spectral assignment is critical for distinguishing the iodide from the starting alcohol or chloride contaminants.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.25 – 7.32 | Multiplet | 2H | Ar-H (meta) | Typical aromatic region.[1] |
| 7.15 – 7.22 | Multiplet | 3H | Ar-H (ortho/para) | Overlapping aromatic signals. |
| 3.19 | Triplet ( | 2H | Diagnostic Peak: Upfield shift relative to | |
| 2.63 | Triplet ( | 2H | Benzylic protons, deshielded by the ring current.[1] | |
| 1.82 – 1.92 | Multiplet | 2H | Deshielded by | |
| 1.70 – 1.80 | Multiplet | 2H | Central methylene, most shielded.[1] |
Carbon-13 NMR ( C NMR)
Solvent:
| Shift ( | Assignment | Technical Note |
| 142.0 | Ar-C (ipso) | Quaternary carbon attached to the alkyl chain.[1] |
| 128.4 | Ar-C (meta) | Intensity is usually 2x due to symmetry.[1] |
| 128.3 | Ar-C (ortho) | Close overlap with meta carbons. |
| 125.8 | Ar-C (para) | |
| 34.8 | Benzylic carbon.[1] | |
| 33.2 | ||
| 32.3 | ||
| 6.9 | Critical ID: Carbon attached directly to Iodine appears at extremely high field (< 10 ppm) due to spin-orbit coupling shielding effects.[1] This is the definitive proof of iodide formation. |
Mass Spectrometry (EI-MS)[1]
-
Molecular Ion (
): m/z 260 -
Base Peak: m/z 91 (Tropylium ion,
) - Characteristic of benzyl derivatives.[1] -
Fragment: m/z 133 (
) - Loss of iodine atom.[1]
Infrared Spectroscopy (FT-IR)[1]
-
3025, 3060 cm⁻¹: C-H stretch (Aromatic).
-
2930, 2855 cm⁻¹: C-H stretch (Aliphatic).
-
690, 745 cm⁻¹: Mono-substituted benzene (out-of-plane bending).[1]
-
500–600 cm⁻¹: C-I stretch (Weak, often obscured but diagnostic if visible).
Handling, Stability & Safety
Alkyl iodides are inherently less stable than their bromide or chloride counterparts.
-
Light Sensitivity: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light, releasing free iodine (
), which turns the liquid pink/purple.-
Protocol: Store in amber glass vials wrapped in aluminum foil.
-
-
Stabilization: Add a small coil of Copper wire or Silver foil inside the storage vial. The metal scavenges free iodine (
), preventing autocatalytic decomposition. -
Storage Temp: 2–8°C (Refrigerator).
-
Safety: This compound is a potential alkylating agent. Handle in a fume hood. Avoid skin contact (permeable gloves required).
References
-
ChemScene . (4-Iodobutyl)benzene Product Data & CAS 64283-87-0. Retrieved from
-
GuideChem . Synthesis and Properties of Phenylbutanol Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST) . Mass Spectral Data for Alkylbenzenes. Retrieved from
-
Organic Chemistry Data . 1H NMR Chemical Shifts of Alkyl Halides. Retrieved from
